molecular formula C13H12O B1594960 1-Naphthalen-1-ylpropan-1-one CAS No. 2876-63-3

1-Naphthalen-1-ylpropan-1-one

Cat. No. B1594960
CAS RN: 2876-63-3
M. Wt: 184.23 g/mol
InChI Key: QFLRYLKUSFJFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-ylpropan-1-one is a chemical compound with the molecular formula C13H12O . It is used in various chemical reactions and has several properties that make it interesting for research .


Synthesis Analysis

The synthesis of 1-Naphthalen-1-ylpropan-1-one involves several steps. The compound is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .


Molecular Structure Analysis

The molecular structure of 1-Naphthalen-1-ylpropan-1-one is characterized by a naphthalene ring attached to a propanone group . The InChI code for the compound is 1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Naphthalen-1-ylpropan-1-one has a molecular weight of 184.24 . It is a liquid at room temperature . The compound has a boiling point of 306°C and a density of 1.0971 .

Scientific Research Applications

Organocatalysis

1-Naphthalen-1-ylpropan-1-one derivatives play a role in organocatalysis. For instance, a study by Cui Yan-fang (2008) focused on a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, which effectively catalyzes asymmetric Michael addition reactions. This work demonstrates the potential of such compounds in catalyzing significant chemical reactions with good yield and enantioselectivities (Cui Yan-fang, 2008).

Photophysical Studies

1-Naphthalen-1-ylpropan-1-one derivatives have been studied for their photophysical properties. For example, Moreno Cerezo et al. (2001) explored the behavior of similar probes in various solvents and aqueous mixtures, highlighting their application in studying biological systems, particularly in protein studies (Moreno Cerezo et al., 2001).

Chemotherapeutic Agent Research

Compounds related to 1-Naphthalen-1-ylpropan-1-one have been investigated for their potential as chemotherapeutic agents. A study by Barakat et al. (2015) on a specific chalcone derivative showed promise as an anti-tumor and anti-diabetic compound, demonstrating the potential medicinal applications of these compounds (Barakat et al., 2015).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

In the field of biochemistry, derivatives of 1-Naphthalen-1-ylpropan-1-one have been used to develop specific monoclonal antibodies. Chen et al. (2020) created an ELISA for detecting 1-naphthol in urine samples, showcasing the application of these compounds in developing diagnostic tools (Chen et al., 2020).

Proton Sponge Studies

Ozeryanskii et al. (2008) conducted structural analyses on naphthalene derivatives, like 1,8-bis(dipropylamino)naphthalene, to understand their proton accepting properties and intramolecular hydrogen bonding. This research contributes to the understanding of naphthalene-based compounds in chemistry (Ozeryanskii et al., 2008).

Luminescence Sensing

In the realm of materials science, 1-Naphthalen-1-ylpropan-1-one derivatives have been explored for their luminescent properties. For example, Sinha et al. (2019) described the bright white light emission and mechanochromic behavior of a specific derivative, demonstrating its application in sensing and luminescence studies (Sinha et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-naphthalen-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLRYLKUSFJFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951410
Record name 1-(Naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-1-ylpropan-1-one

CAS RN

2876-63-3
Record name 1-(1-Naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2876-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Propionaphthone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The foregoing 1,2-dichloroethane solution of a propionyl chloride.aluminum chloride complex was added dropwise to a solution consisting of 128.2 g (1.0 mol) of naphthalene and 300 mL of 1,2-dichloroethane at 35 to 40° C. over one hour. After completion of addition, the resulting mixed liquid was heated at 45 to 50° C. for 2 hours and after cooling to room temperature, was poured into, ice water. 200 mL of concentrated hydrochloric acid was further added thereto, and the mixture was stirred and mixed. The product as formed in this reaction mixture was extracted with chloroform together with 1,2-dichloroethane, dried over magnesium sulfate, and concentrated in vacuo. A concentrated liquid was distilled in vacuo to obtain 145.3 g (yield: 79%, boiling point: 139 to 142° C./4 mmHg) of 1-propionaphthone as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
128.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalen-1-ylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-Naphthalen-1-ylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-Naphthalen-1-ylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-Naphthalen-1-ylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-Naphthalen-1-ylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-Naphthalen-1-ylpropan-1-one

Citations

For This Compound
1
Citations
RJ Lukas, AZ Muresan, MI Damaj… - Journal of medicinal …, 2010 - ACS Publications
To create potentially superior aids to smoking cessation and/or antidepressants and to elucidate bupropion’s possible mechanisms of action(s), 23 analogues based on its active …
Number of citations: 61 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.